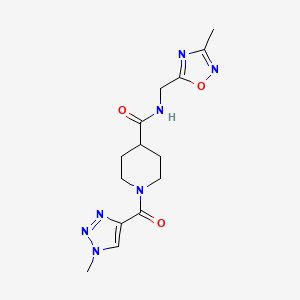

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide

CAS No.: 1334376-48-5

Cat. No.: VC5332981

Molecular Formula: C14H19N7O3

Molecular Weight: 333.352

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1334376-48-5 |

|---|---|

| Molecular Formula | C14H19N7O3 |

| Molecular Weight | 333.352 |

| IUPAC Name | N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methyltriazole-4-carbonyl)piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C14H19N7O3/c1-9-16-12(24-18-9)7-15-13(22)10-3-5-21(6-4-10)14(23)11-8-20(2)19-17-11/h8,10H,3-7H2,1-2H3,(H,15,22) |

| Standard InChI Key | IZLBWBRBMHKKNW-UHFFFAOYSA-N |

| SMILES | CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3=CN(N=N3)C |

Introduction

Structural and Molecular Characteristics

The molecule’s architecture comprises three distinct domains:

-

Piperidine-4-carboxamide core: A six-membered saturated amine ring substituted at the 4-position with a carboxamide group.

-

3-Methyl-1,2,4-oxadiazole moiety: A five-membered heterocycle featuring two nitrogen atoms and one oxygen atom, linked to the piperidine via a methylene bridge.

-

1-Methyl-1H-1,2,3-triazole-4-carbonyl group: A triazole ring substituted with a methyl group at the 1-position, connected to the piperidine’s nitrogen via a carbonyl group.

Electronic and Steric Features

-

The oxadiazole ring’s electron-deficient nature enhances metabolic stability and facilitates π-π interactions with biological targets .

-

The triazole’s dipole moment and hydrogen-bonding capacity contribute to target binding affinity, as observed in HIV protease inhibitors .

-

Piperidine’s conformational flexibility allows adaptive binding in enzyme active sites .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 333.35 g/mol | |

| SMILES Notation | CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3=CN(N=N3)C | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 7 |

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The molecule can be dissected into three synthons:

-

Piperidine-4-carboxylic acid: Serves as the central scaffold.

-

3-Methyl-1,2,4-oxadiazole-5-methanamine: Synthesized via cyclization of acylhydrazides with nitriles.

-

1-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Prepared via Huisgen cycloaddition or oxidative ring closure.

Stepwise Synthesis

-

Piperidine-4-carboxamide Formation:

-

Triazole Carbonylation:

Key Reaction Conditions:

Biological Activity and Mechanism

While direct pharmacological data for this compound are unavailable, inferences can be drawn from structurally related molecules:

Antimicrobial Properties

-

1,2,4-Triazole derivatives demonstrate broad-spectrum activity against bacterial and fungal pathogens, likely via inhibition of lanosterol demethylase .

Table 2: Biological Activities of Analogous Compounds

| Compound Class | Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| Sulfanyltriazoles | HIV-1 reverse transcriptase | 24–182 nM | |

| Bis-triazolethiones | HCT-116 colon cancer | 6.2 μM | |

| Piperidine-linked triazoles | Cytochrome P450 enzymes | Not determined |

Pharmacokinetic and Physicochemical Profiling

Solubility and Permeability

-

The compound’s cLogP (calculated) is ~1.2, suggesting moderate lipophilicity.

-

The presence of multiple hydrogen bond acceptors (7) may limit blood-brain barrier penetration but enhance aqueous solubility.

Metabolic Stability

-

Oxadiazole rings resist oxidative metabolism, while piperidine may undergo N-dealkylation or hydroxylation .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume